molecular formula C12H13N3O4 B2495096 4-methoxy-1-methyl-N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1821309-69-6

4-methoxy-1-methyl-N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2495096
CAS No.: 1821309-69-6
M. Wt: 263.253
InChI Key: SBHWIAUDNAHHKC-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1-methyl-N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the formation of the pyridine ring. One common synthetic route includes the reaction of 4-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid with N-(5-methylisoxazol-3-yl)amine under specific conditions, such as the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry and automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyridine derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is being explored for its therapeutic potential in treating various diseases, such as inflammation and infections.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-methoxy-1-methyl-N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

  • Isoxazole derivatives: These compounds share structural similarities and are known for their biological activities.

  • Pyridine derivatives: Other pyridine-based compounds with varying substituents exhibit diverse chemical and biological properties.

Uniqueness: 4-Methoxy-1-methyl-N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for distinct reactivity and biological activity compared to other similar compounds.

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Properties

IUPAC Name

4-methoxy-1-methyl-N-(5-methyl-1,2-oxazol-3-yl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-7-4-10(14-19-7)13-12(17)8-6-15(2)11(16)5-9(8)18-3/h4-6H,1-3H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHWIAUDNAHHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CN(C(=O)C=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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